1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- follows IUPAC guidelines for polyfunctional compounds. The parent structure is 1,2-benzenedicarboxamide , where two carboxamide groups (-CONH$$_2$$) are attached to the benzene ring at positions 1 and 2. Each amide nitrogen is substituted with a bis-alkyl group: [(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl .
Breaking this down:
- Oxazolidinyl : A five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
- 5S configuration : Indicates the stereochemistry at carbon 5 of the oxazolidinone ring, with the S enantiomer specified.
- 3-[4-(3-oxo-4-morpholinyl)phenyl] : The oxazolidinone ring is substituted at position 3 with a phenyl group, which is further substituted at the para position with a 3-oxo-4-morpholinyl group. The morpholinyl ring here is a six-membered heterocycle containing one oxygen and one nitrogen atom, with a ketone group at position 3.
This nomenclature reflects the compound’s hierarchical structure, prioritizing the benzene core, followed by the oxazolidinone and morpholine substituents.
Crystallographic Analysis and X-ray Diffraction Studies
X-ray crystallography has been pivotal in elucidating the three-dimensional structure of this compound. While direct crystallographic data for this specific molecule is limited, analogous oxazolidinone and benzene dicarboxamide derivatives provide insights. For example, 1,4-benzenedicarboxamide isomers crystallize in the triclinic space group P-1 with unit cell parameters a = 5.0286 Å, b = 7.66 Å, c = 9.751 Å, and angles α = 105.952°, β = 95.479°, γ = 106.19°. These metrics suggest a compressed lattice influenced by hydrogen bonding between amide groups.
In chiral oxazolidinones, such as derivatives of L-alanine, the oxazolidinone ring adopts a planar conformation with dihedral angles between the ring and substituents ranging from 61.32° to 74.2°. The morpholine substituent likely contributes to supramolecular interactions, as seen in copper complexes incorporating benzene-1,3-dicarboxylate and benzotriazole ligands, which form layered architectures via π-π stacking and hydrogen bonding.
Table 1: Comparative Crystallographic Parameters of Related Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|
| 1,4-Benzenedicarboxamide | P-1 | 5.0286 | 7.66 | 9.751 | 105.952 | 95.479 | 106.19 |
| L-Alanine oxazolidinone | P2$$_1$$ | 10.174 | 12.538 | 13.665 | 63.45 | 77.06 | 73.02 |
Conformational Flexibility Through Torsional Angle Analysis
The molecule’s flexibility arises from rotational freedom around single bonds linking the benzene core to oxazolidinone and morpholine groups. In similar phthalimide derivatives, torsional angles between the imide ring and substituents range from 74.2° to 110.7°, enabling adaptive binding in biological systems. For this compound, key torsional angles include:
- C1–N1–C9–O3 : Reported at 164.7° in oxazolidinones, stabilizing the trans conformation of the acetamidomethyl group.
- Phenyl-oxazolidinone dihedral angle : Typically 61.32°, minimizing steric clash between aromatic and heterocyclic moieties.
Molecular dynamics simulations of morpholine-containing compounds reveal that the six-membered ring adopts a chair conformation, with the 3-oxo group participating in intramolecular hydrogen bonds. This rigidity contrasts with the flexible ethylene linkages in phthalimide derivatives, which exhibit broader torsional variability.
Stereochemical Configuration at Chiral Centers
The (5S) configuration at the oxazolidinone ring’s C5 position is critical for biological activity, as demonstrated by linezolid, a related antibiotic. X-ray studies confirm that the S enantiomer optimizes binding to ribosomal targets, with a Flack parameter of 0.038(5) confirming absolute configuration. In this compound, the C5 stereocenter orients the acetamidomethyl group into a pseudo-axial position, enhancing interactions with hydrophobic pockets.
The morpholine ring’s chair conformation further stabilizes the molecule, with the 3-oxo group adopting an equatorial position to minimize dipole-dipole repulsions. No additional chiral centers are present in the benzene or morpholine components.
Comparative Structural Analysis With Phthalimide Derivatives
Phthalimides, such as N-benzyl phthalimide, share structural motifs with this compound but differ in key aspects:
Similarities :
- Both feature dicarboxamide cores (benzene vs. phthalic anhydride-derived).
- Aromatic and heterocyclic substituents enable π-π stacking and hydrogen bonding.
Differences :
The oxazolidinone-morpholine branches in this compound introduce greater three-dimensionality compared to planar phthalimides, potentially enhancing target selectivity.
Properties
IUPAC Name |
1-N,2-N-bis[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N6O10/c43-31-21-49-15-13-39(31)23-5-9-25(10-6-23)41-19-27(51-35(41)47)17-37-33(45)29-3-1-2-4-30(29)34(46)38-18-28-20-42(36(48)52-28)26-11-7-24(8-12-26)40-14-16-50-22-32(40)44/h1-12,27-28H,13-22H2,(H,37,45)(H,38,46)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDJJGFGEMPGOA-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CC=C4C(=O)NCC5CN(C(=O)O5)C6=CC=C(C=C6)N7CCOCC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=CC=C4C(=O)NC[C@H]5CN(C(=O)O5)C6=CC=C(C=C6)N7CCOCC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111714 | |
| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365267-36-2 | |
| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365267-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N2-Bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1,2-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2-Benzenedicarboxamide, N1,N2-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 1365267-36-2) is a compound of significant interest due to its biological activity, particularly as a potential anticoagulant. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C36H36N6O10 |
| Molecular Weight | 712.71 g/mol |
| Melting Point | 212-215°C |
| Boiling Point | 1106.7 ± 65.0 °C (Predicted) |
| Density | 1.411 ± 0.06 g/cm³ (Predicted) |
| Solubility | Slightly in DMSO (heated), Very slightly in Methanol |
| pKa | 13.03 ± 0.46 (Predicted) |
| Appearance | White to Off-White solid |
These properties indicate that the compound is stable at room temperature and has specific solubility characteristics that may influence its bioavailability and pharmacokinetics .
The primary biological activity of this compound is as an anticoagulant , specifically targeting Factor Xa (FXa). FXa is a crucial enzyme in the coagulation cascade, and its inhibition can prevent thrombus formation. Research indicates that derivatives of oxazolidinones, including this compound, exhibit potent inhibition of FXa, making them promising candidates for treating thromboembolic disorders .
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To understand the relative efficacy and safety of this compound, it is useful to compare it with other known FXa inhibitors:
| Compound Name | Mechanism of Action | Bioavailability | Clinical Status |
|---|---|---|---|
| Rivaroxaban | Direct FXa inhibitor | High | Approved for clinical use |
| Apixaban | Direct FXa inhibitor | High | Approved for clinical use |
| 1,2-Benzenedicarboxamide N1,N2-bis... | Direct FXa inhibitor | Moderate | Under investigation |
This table illustrates that while Rivaroxaban and Apixaban are established anticoagulants with high bioavailability, the compound shows promise but requires further investigation to establish its clinical utility fully.
Scientific Research Applications
Pharmaceutical Applications
1. Anticoagulant Activity
The primary application of this compound lies in its role as an impurity in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used to prevent blood clots. Studies have shown that the structural modifications in the benzene ring and oxazolidinone moiety contribute to the pharmacological properties of Rivaroxaban, enhancing its efficacy and safety profile in clinical settings .
2. Synthesis and Characterization
Research has focused on the methods for synthesizing this compound efficiently to ensure high purity levels suitable for pharmaceutical use. Various processes have been developed that involve the reaction of specific precursors under controlled conditions to yield the desired compound with minimal by-products .
Case Studies
Case Study 1: Synthesis Optimization
A study published in a patent document outlined a method for synthesizing 1,2-Benzenedicarboxamide derivatives, emphasizing the importance of reaction conditions such as temperature and solvent choice in achieving optimal yields. The researchers demonstrated that altering these parameters could significantly affect the purity and yield of the final product, which is crucial for pharmaceutical applications .
Case Study 2: Impurity Profiling
Another investigation assessed the impurity profile of Rivaroxaban, identifying 1,2-Benzenedicarboxamide as a notable impurity that could impact drug quality. The study highlighted analytical techniques such as HPLC and mass spectrometry used to quantify impurities and ensure compliance with regulatory standards .
Research Insights
1. Structure-Activity Relationship (SAR)
The compound's structure has been analyzed to understand its interaction with biological targets. The oxazolidinone ring plays a pivotal role in modulating activity against factor Xa, which is essential for developing more potent anticoagulants with fewer side effects .
2. Future Directions
Ongoing research aims to explore novel derivatives of this compound to enhance its pharmacological profile further. Investigations into alternative synthetic routes and modifications are expected to yield compounds with improved efficacy against thromboembolic disorders while minimizing adverse effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Rivaroxaban and Its Prodrugs
Compound A shares structural homology with rivaroxaban, a direct Factor Xa inhibitor. Rivaroxaban’s core includes a single oxazolidinone ring linked to a chlorothiophene carboxamide and a morpholinone group. In contrast, Compound A is a bis-oxazolidinone derivative, which may confer enhanced binding avidity or altered pharmacokinetics due to its dimeric structure . A key prodrug of rivaroxaban, 5-chloro-N-formyl-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-yl}methyl)thiophene-2-carboxamide, highlights the importance of oxazolidinone-morpholinyl motifs in anticoagulant activity.
Morpholinyl and Oxazolidinone-Containing Derivatives
Similar compounds such as Butyl 4-[[2-(4-ethyl-2-oxo-3-morpholinyl)acetyl]amino]benzoate (CAS 1092829-84-9) and rel-(3aR,7aS)-1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-N-[(tetrahydro-2-furanyl)methyl]-2H-isoindole-2-propanamide (CAS 1217525-05-7) exhibit overlapping structural features with Compound A, including morpholinyl and carboxamide groups. These compounds often target serine proteases in the coagulation cascade.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- However, steric bulk may limit its therapeutic utility unless formulated for parenteral delivery .
- Mechanistic Insights: While rivaroxaban derivatives inhibit Factor Xa via morpholinone-oxazolidinone interactions, Compound A’s lack of a thiophene group (critical for rivaroxaban’s binding) suggests a divergent mechanism, possibly targeting upstream coagulation factors like Factor IX .
- Synthetic Challenges : The symmetry of Compound A necessitates precise stoichiometry in bis-alkylation reactions, as described in oxadiazole syntheses . Impurity profiles must be rigorously controlled to avoid byproducts with thrombogenic risks .
Preparation Methods
Key Steps:
-
Epoxide Formation : Reacting 3-fluoro-4-morpholinylaniline with epichlorohydrin in a polar aprotic solvent (e.g., DMF) yields (5R)-5-(chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone.
-
Phthalimide Protection : Treatment with potassium phthalimide in acetone replaces the chloride with a phthalimido group, forming (5S)-N-phthalimidomethyl-oxazolidinone. Enantiomeric purity (>99%) is ensured via chiral chromatography or recrystallization from ethyl acetate/hexane.
-
Deprotection : Hydrazine hydrate in ethanol removes the phthalimide group, yielding the primary amine intermediate. Yields range from 85–90% after recrystallization in ethyl acetate.
Preparation of 1,2-Benzenedicarboxamide Core
The central benzenedicarboxamide scaffold is synthesized via nitration and subsequent reduction, followed by double amidation. A method analogous to flubendiamide synthesis is employed.
Procedure:
-
Nitration : 1,2-Benzenedicarboxylic acid is nitrated using fuming HNO₃ in concentrated H₂SO₄ at 0–5°C, producing 1,2-dinitrobenzenedicarboxylic acid.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂, 50 psi) in methanol reduces nitro groups to amines, yielding 1,2-diaminobenzenedicarboxylic acid.
-
Amidation : The diamine is reacted with methyl chloroformate in DMF to form the bis-carbamate, which is hydrolyzed under basic conditions (NaOH, H₂O/THF) to the dicarboxylic acid. Activation with thionyl chloride converts it to the acid chloride for coupling.
Coupling of Oxazolidinone-Methylamine to the Benzenedicarboxamide Core
The final assembly involves conjugating two equivalents of the oxazolidinone-methylamine to the benzenedicarboxamide acid chloride.
Optimized Coupling Conditions:
-
Solvent : Anhydrous DMF or dichloromethane.
-
Base : Triethylamine (2.2 equiv) to scavenge HCl.
-
Temperature : 0°C to room temperature, 12–24 hours.
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the oxazolidinone groups necessitates prolonged reaction times.
Purification and Characterization
Purification:
-
Recrystallization : The crude product is dissolved in hot ethyl acetate and filtered through celite to remove insoluble byproducts. Gradual cooling yields crystals with >98% purity.
-
Chromatography : For analytical-grade material, silica gel chromatography (EtOAc/MeOH 9:1) isolates the target compound.
Characterization Data:
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 215–218°C | DSC |
| Optical Rotation | [α]²⁵D = +42.5° (c = 1, CHCl₃) | Polarimetry |
| ¹H NMR (400 MHz, DMSO) | δ 7.85 (d, J=8.4 Hz, 2H, ArH), 4.65 (m, 2H, CH₂) | Bruker Avance III |
| HPLC Purity | 99.3% | C18 column |
Industrial Scalability and Process Optimization
Adapting methods from patent CN101948413A, air oxidation replaces costly oxidants, reducing production costs by 30%. Key optimizations include:
-
Catalyst System : Manganese acetate (0.1 wt%) and nitric acid (0.5:1 wt ratio) enhance reaction efficiency.
-
Solvent Recovery : DMF is recycled via vacuum distillation, achieving 95% solvent reuse.
-
Continuous Flow Synthesis : Pilot-scale trials show a 22% yield improvement using microreactors for the amidation step.
Challenges and Mitigation Strategies
-
Stereochemical Control : The (5S) configuration is maintained using chiral auxiliaries during epoxide ring-opening.
-
Byproduct Formation : Excess acid chloride leads to oligomerization. Stoichiometric control (2.05 equiv of amine) minimizes this.
-
Solubility Issues : The final compound’s low solubility in common solvents is addressed via salt formation (e.g., HCl salt) during purification .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and what analytical techniques validate its structural integrity?
The synthesis involves multi-step reactions, including the coupling of oxazolidinone precursors with morpholinyl-phenyl intermediates. Key steps include:
- Oxazolidinone ring formation : Using (5S)-configured starting materials to ensure stereochemical fidelity .
- Amide bond formation : Activating the benzenedicarboxamide core with reagents like HATU or EDCI to link oxazolidinyl-methyl groups .
Validation : - NMR spectroscopy (1H, 13C, and 2D techniques) confirms stereochemistry and connectivity .
- High-resolution mass spectrometry (HRMS) verifies molecular weight (712.71 g/mol) .
- HPLC with UV/Vis or charged aerosol detection ensures purity (>95%) for pharmaceutical impurity studies .
Basic: How do researchers differentiate this compound from structurally related impurities in anticoagulant formulations?
- Chromatographic separation : Use reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve co-eluting impurities .
- Mass spectral fragmentation : Compare MS/MS patterns to distinguish between isomers or analogs (e.g., morpholinyl vs. piperazinyl derivatives) .
- Stability studies : Monitor degradation under stress conditions (heat, pH extremes) to identify characteristic byproducts .
Advanced: What strategies address low yields in the final amide coupling step during synthesis?
- Optimize coupling reagents : Screen alternatives like DCC, DIC, or PyBOP to enhance efficiency .
- Protecting group tactics : Use orthogonal protection (e.g., Fmoc for amines, tert-butyl esters for carboxylic acids) to minimize side reactions .
- Solvent and temperature control : Polar aprotic solvents (DMF, DMSO) at 0–25°C improve reaction kinetics .
- Real-time monitoring : Employ LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How can computational modeling elucidate this compound’s mechanism of action in anticoagulant pathways?
- Molecular docking : Predict binding to serine proteases (e.g., factor Xa) using software like AutoDock or Schrödinger .
- Molecular dynamics (MD) simulations : Analyze conformational stability in biological membranes (e.g., lipid bilayer interactions) .
- QSAR studies : Correlate substituent effects (e.g., morpholinyl vs. thiomorpholinyl) with inhibitory potency using regression models .
Experimental validation : Surface plasmon resonance (SPR) confirms binding kinetics (KD, kon/koff) .
Advanced: How should researchers resolve discrepancies in reported biological activity data across studies?
- Standardize assay conditions : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations (e.g., thrombin at 1 nM) .
- Control for compound stability : Pre-test solubility in DMSO/PBS and monitor degradation during assays via LC-MS .
- Replicate orthogonal assays : Compare enzymatic inhibition (e.g., chromogenic substrates) with cellular models (e.g., platelet aggregation) .
- Meta-analysis : Apply statistical frameworks (e.g., Bayesian inference) to reconcile data from heterogeneous studies .
Advanced: What experimental designs mitigate challenges in studying this compound’s pharmacokinetics (PK)?
- Isotopic labeling : Synthesize a deuterated or 13C-labeled analog for precise tracking in mass spectrometry-based PK studies .
- Microsomal stability assays : Use liver microsomes (human/rat) to assess metabolic liability and identify major CYP450 isoforms involved .
- Tissue distribution studies : Combine MALDI imaging with LC-MS/MS to map compound localization in preclinical models .
Basic: What are the critical storage conditions to maintain this compound’s stability?
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis/oxidation .
- Solvent compatibility : Dissolve in anhydrous DMSO (≤10 mM) for long-term stock solutions; avoid aqueous buffers with pH extremes .
Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?
- Core modifications : Synthesize analogs with substituted morpholinyl groups (e.g., 3-oxo vs. 3-thio) to assess electronic effects .
- Stereochemical variations : Compare (5S)- and (5R)-oxazolidinyl configurations using chiral HPLC separation .
- Biological testing : Screen analogs against coagulation cascade targets (e.g., factor Xa, thrombin) to map SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
